molecular formula C27H25ClN4O5S B15077416 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B15077416
M. Wt: 553.0 g/mol
InChI Key: SNBUISVNOHOHRY-IPPBACCNSA-N
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Description

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride and a base such as potassium carbonate.

    Attachment of Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using thiourea or similar reagents.

    Formation of Hydrazone Linkage: The hydrazone linkage is formed by reacting the sulfanylacetyl intermediate with hydrazine or its derivatives.

    Final Coupling with Dimethoxyphenyl Acetate: The final step involves coupling the hydrazone intermediate with 2,6-dimethoxyphenyl acetate under basic or catalytic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone linkage can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol or methanol as solvent.

    Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the benzimidazole core and chlorobenzyl group.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

    Material Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is not fully understood, but it is believed to involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, which the compound may bind to or modify.

    Pathways Involved: The compound may interfere with cellular pathways related to cell division, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE
  • METHYL 4-((E)-{[({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)BENZOATE

Uniqueness

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is unique due to its combination of a benzimidazole core, chlorobenzyl group, and dimethoxyphenyl acetate moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C27H25ClN4O5S

Molecular Weight

553.0 g/mol

IUPAC Name

[4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C27H25ClN4O5S/c1-17(33)37-26-23(35-2)12-19(13-24(26)36-3)14-29-31-25(34)16-38-27-30-21-6-4-5-7-22(21)32(27)15-18-8-10-20(28)11-9-18/h4-14H,15-16H2,1-3H3,(H,31,34)/b29-14+

InChI Key

SNBUISVNOHOHRY-IPPBACCNSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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